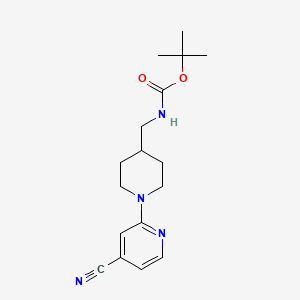
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a cyanopyridine moiety. The molecular formula of this compound is C16H23N3O2.
Méthodes De Préparation
The synthesis of tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available piperidine derivatives.
Introduction of the Cyanopyridine Group: The cyanopyridine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the cyanopyridine group.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .
Analyse Des Réactions Chimiques
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanopyridine group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where suitable nucleophiles replace existing substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The cyanopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inhibiting specific kinases .
Comparaison Avec Des Composés Similaires
Tert-butyl ((1-(4-cyanopyridin-2-yl)piperidin-4-yl)methyl)carbamate can be compared with similar compounds such as:
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)carbamate: This compound has a similar structure but differs in the position of the cyanopyridine group on the piperidine ring. This difference can lead to variations in biological activity and chemical reactivity.
Tert-butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate: Another closely related compound with slight structural modifications that can impact its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C17H24N4O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
tert-butyl N-[[1-(4-cyanopyridin-2-yl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-12-13-5-8-21(9-6-13)15-10-14(11-18)4-7-19-15/h4,7,10,13H,5-6,8-9,12H2,1-3H3,(H,20,22) |
Clé InChI |
DKJRVDFRLRWCFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















